![molecular formula C10H9NOS B11908491 N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)
N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]hydroxylamine est un composé organique qui appartient à la classe des benzothiophènes. Les benzothiophènes sont des composés hétérocycliques contenant un noyau benzénique fusionné à un noyau thiophène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]hydroxylamine implique généralement la condensation de la 2-méthyl-1-benzothiophène-3-carbaldéhyde avec l'hydroxylamine. La réaction est généralement réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et purifié par recristallisation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, peut encore améliorer la capacité de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]hydroxylamine peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former des oximes ou des dérivés nitroso correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en amines ou en hydroxylamines.
Substitution: Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels dans le noyau benzothiophène.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants incluent le peroxyde d'hydrogène, le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium et l'hydrogénation catalytique sont souvent utilisés.
Substitution: Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures de sulfonyle peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Oxydation: Oximes, dérivés nitroso
Réduction: Amines, hydroxylamines
Substitution: Dérivés halogénés, alkylés et sulfonés
Applications de recherche scientifique
N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]hydroxylamine a plusieurs applications de recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques et comme ligand en chimie de coordination.
Médecine: Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie: Il est utilisé dans la production de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de ses propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action de N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]hydroxylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur d'enzymes et de récepteurs, affectant divers processus biochimiques. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, empêchant ainsi la liaison du substrat et la catalyse. De plus, il peut interagir avec les récepteurs cellulaires, modulant les voies de transduction du signal et influençant les réponses cellulaires.
Applications De Recherche Scientifique
N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]amine
- N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]hydrazine
- **Dérivés de N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]hydroxylamine
Unicité
N-[(2-Méthyl-1-benzothiophén-3-yl)méthylidène]hydroxylamine est unique en raison de ses caractéristiques structurales spécifiques, telles que la présence d'un noyau benzothiophène et d'un groupe hydroxylamine. Ces caractéristiques confèrent une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications. Sa capacité à subir diverses réactions chimiques et son potentiel en tant que molécule bioactive mettent en évidence son unicité par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C10H9NOS |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
(NZ)-N-[(2-methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9NOS/c1-7-9(6-11-12)8-4-2-3-5-10(8)13-7/h2-6,12H,1H3/b11-6- |
Clé InChI |
LIVDDLKMWFZTJY-WDZFZDKYSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2S1)/C=N\O |
SMILES canonique |
CC1=C(C2=CC=CC=C2S1)C=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





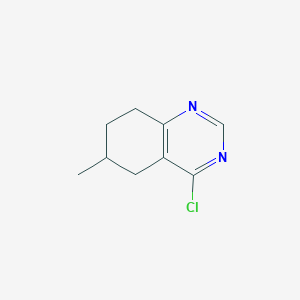

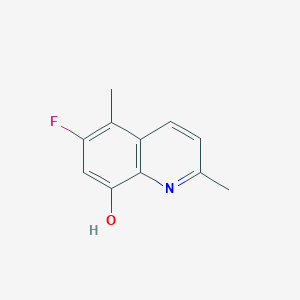

![3-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11908441.png)
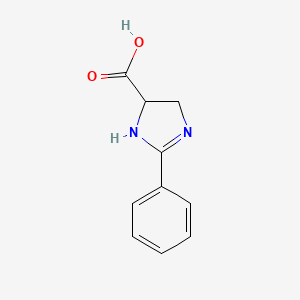

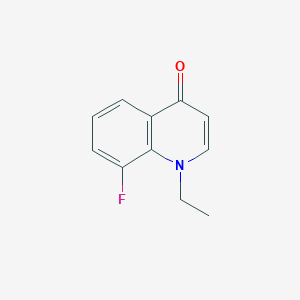

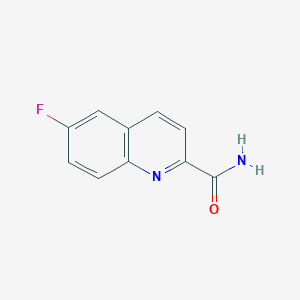
![4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol](/img/structure/B11908502.png)
